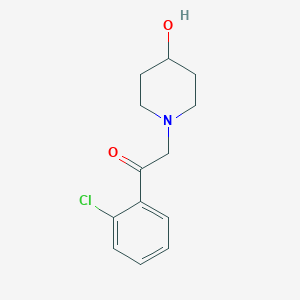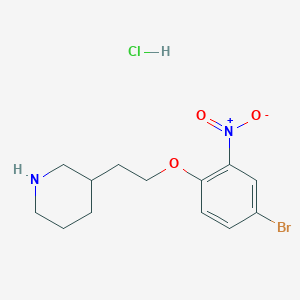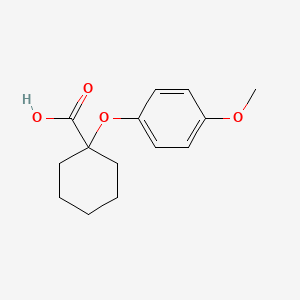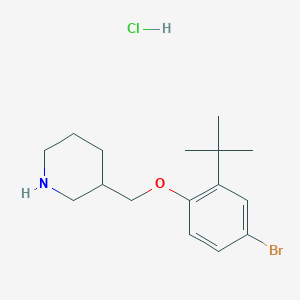
2-クロロキノリン-6-カルボン酸メチル
概要
説明
Methyl 2-chloroquinoline-6-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
Methyl 2-chloroquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
準備方法
The synthesis of methyl 2-chloroquinoline-6-carboxylate can be achieved through several methods. One common method involves the reaction of chloroquinoline-3-carbaldehyde with methanol in the presence of sulfuric acid as a catalyst . The mixture is refluxed for a few hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The product is then purified through recrystallization.
Industrial production methods may involve more scalable and efficient processes, such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields . Other green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the synthesis more environmentally friendly .
化学反応の分析
Methyl 2-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of quinoline-6-carboxylate derivatives with different functional groups.
Common reagents used in these reactions include sulfuric acid, methanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of methyl 2-chloroquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the antibacterial effects observed with these compounds.
類似化合物との比較
Methyl 2-chloroquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Methyl 2-chloroquinoline-3-carboxylate: Similar in structure but with the carboxylate group at the 3-position instead of the 6-position.
6-Quinolinecarboxylic acid, 2-chloro-, methyl ester: Another derivative with similar functional groups but different reactivity and applications.
The uniqueness of methyl 2-chloroquinoline-6-carboxylate lies in its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo.
特性
IUPAC Name |
methyl 2-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBEKSUNCCLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718831 | |
| Record name | Methyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849807-09-6 | |
| Record name | Methyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466440.png)
![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)

![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
